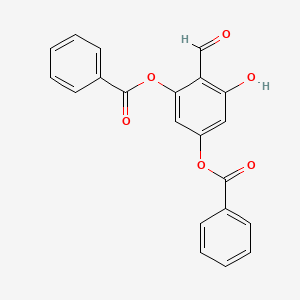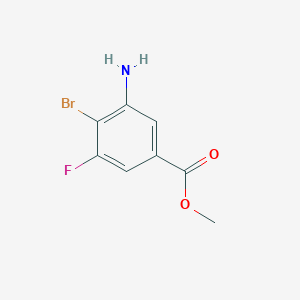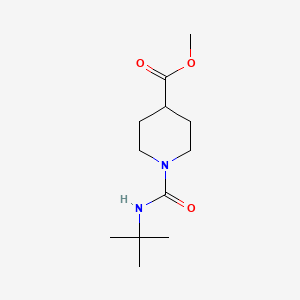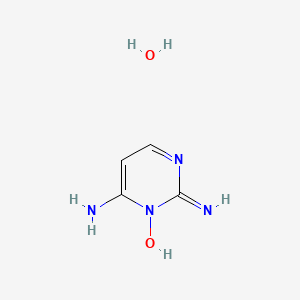![molecular formula C5F10O4S B13445843 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride CAS No. 1169825-97-1](/img/structure/B13445843.png)
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its multiple fluorine atoms, which contribute to its high stability and reactivity in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride typically involves the reaction of fluorinated alcohols with sulfonyl fluorides under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors and purification techniques. The process is designed to be efficient and cost-effective, ensuring the production of high-quality compound suitable for various applications. The use of automated systems and stringent quality control measures ensures consistency and reliability in the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce fluorinated carboxylic acids, while substitution reactions can yield various fluorinated derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: A fluorinated alcohol with similar chemical properties.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride: Another fluorinated compound with comparable reactivity.
Tetrafluoro-2-(tetrafluoro-2-iodoethoxy)ethanesulfonyl fluoride: A sulfonyl fluoride derivative with similar applications.
Uniqueness
2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride stands out due to its unique combination of fluorine atoms and sulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1169825-97-1 |
|---|---|
Molecular Formula |
C5F10O4S |
Molecular Weight |
346.10 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride |
InChI |
InChI=1S/C5F10O4S/c6-1(16)2(7,8)3(9,10)19-4(11,12)5(13,14)20(15,17)18 |
InChI Key |
QPFHDPIREVZASQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
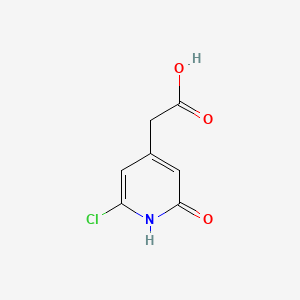
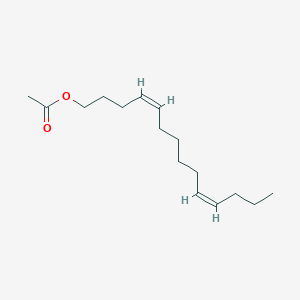
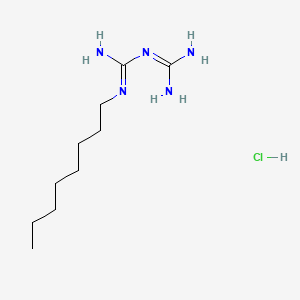
![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
![[(1E)-1-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]-2-oxoethyl] acetate](/img/structure/B13445800.png)
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
